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Compound of Interest

Compound Name: 1,4-Di-Boc-2-piperazineacetic acid

Cat. No.: B1498932

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Bis(tert-
butoxycarbonyl)piperazine-2-carboxylic Acid

Introduction

1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, often abbreviated as 1,4-di-Boc-
piperazine-2-carboxylic acid, is a pivotal chiral building block in modern synthetic and medicinal
chemistry. Its rigidified piperazine core, orthogonally protected at both nitrogen atoms, and the
presence of a reactive carboxylic acid handle make it an exceptionally valuable scaffold. This
molecule is instrumental in the development of constrained peptide mimetics, serving as a non-
natural amino acid to enhance proteolytic stability and enforce specific conformations.[1][2]
Furthermore, it acts as a key intermediate in the synthesis of high-value active pharmaceutical
ingredients (APIs), including kinase and viral protease inhibitors.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of
this compound. Moving beyond a simple datasheet, we will explore the causality behind its
observed characteristics, provide field-proven experimental protocols for their validation, and
discuss how these properties directly influence its application in research and drug
development. This document is intended for researchers, scientists, and process chemists who
require a deep and practical understanding of this versatile synthetic intermediate.

Chemical Identity and Structure
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The structural foundation of this molecule is a piperazine-2-carboxylic acid core. The two
nitrogen atoms are protected with the acid-labile tert-butoxycarbonyl (Boc) group. This di-
protection strategy is crucial; it prevents unwanted side reactions such as self-condensation
and allows for precise, controlled manipulations at the carboxylic acid function.

The presence of a chiral center at the C2 position means the compound can exist as a racemic
mixture or as individual (R) or (S) enantiomers. The specific stereoisomer used is critical for its
biological applications, dictating the three-dimensional orientation of the final molecule.

Table 1: Chemical Identifiers for 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Identifier Value References

1,4-Bis[(2-methylpropan-2-
IUPAC Name yl)oxycarbonyl]piperazine-2- [3]

carboxylic acid

Molecular Formula C15H26N206 [21[31[4]
Molecular Weight 330.38 g/mol [21[3114]
CAS Number (Racemic) 175854-42-5 [5]
CAS Number (General) 181955-79-3 [2][4]
CAS Number (R)-enantiomer 173774-48-6 [3]
CAS Number (S)-enantiomer 175854-43-6 [5]

A note on conflicting data: While one source suggests a molecular formula of C1sH25N30s, this
is inconsistent with the known structure and is overridden by multiple authoritative sources
confirming C1sH26N20s.[3][4][5]

Core Physicochemical Properties

The utility of a synthetic building block is fundamentally governed by its physical and chemical
properties. These characteristics dictate everything from appropriate solvent selection and
reaction conditions to purification strategies and formulation potential.

Table 2: Summary of Key Physicochemical Properties
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Property Observed Value | Range Comments

White to off-white crystalline
Appearance _ [2][5]
powder/solid.

128-132°C (with The discrepancy may reflect
Melting Point decomposition)[5] or 142- differences in enantiomeric
148°C purity or analytical method.

Freely soluble in
Dichloromethane (DCM),
Solubility Tetrahydrofuran (THF), [5]
Dimethylformamide (DMF).
Insoluble in water.

Acidity (pKa) Not experimentally reported. Based on typical values for N-
cidi a
yP Estimated range: 2.0 - 4.5. protected a-amino acids.[6]

Melting Point: An Indicator of Purity and Stability

The melting point is a critical first indicator of a compound's purity. The literature presents two
distinct ranges: 128-132°C (with decomposition) and 142-148°C.[5] This variance is significant
and likely stems from two primary factors:

o Stereoisomeric Content: A pure enantiomer will typically exhibit a sharp, higher melting point
compared to a racemic mixture or a sample with lower enantiomeric excess. The formation
of a racemic compound versus a conglomerate can influence the melting behavior.

o Thermal Decomposition: The observation of decomposition suggests that the molecule may
begin to break down at its melting point, likely through the loss of a Boc group (releasing
isobutylene and COz). The rate of heating during analysis can affect the observed
temperature of this decomposition.

For rigorous process control, Differential Scanning Calorimetry (DSC) is the preferred method
for characterizing the thermal behavior of this compound.
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Solubility Profile: The Interplay of Polarity and Steric
Hindrance

The solubility of this compound is a classic example of competing structural features. The two
bulky, nonpolar tert-butyl groups create a hydrophobic shield around the piperazine core,
rendering the molecule insoluble in water.[5] Conversely, these same groups, along with the
piperazine ring, allow for favorable van der Waals interactions with a range of organic solvents.
Its free solubility in common polar aprotic solvents like DCM, THF, and DMF makes it highly
versatile for a wide array of synthetic transformations, particularly peptide coupling reactions
which are often performed in DMF.[5]

Acidity (pKa): The Key to Reactivity

While no experimental pKa value is published for this specific molecule, we can make an
expert estimation based on analogous structures. The pKa of the carboxylic acid group in
standard a-amino acids typically falls between 1.8 and 2.4.[6] The electron-withdrawing nature
of the adjacent N-Boc carbamate group is expected to stabilize the carboxylate conjugate
base, thereby increasing the acidity relative to a simple alkyl carboxylic acid. However, the
precise value is influenced by the overall electronic environment of the piperazine ring. An
estimated pKa in the range of 2.0 to 4.5 is chemically reasonable. This acidity level confirms
that the molecule will exist as a carboxylate anion in neutral to basic agueous solutions and as
the protonated carboxylic acid under acidic conditions.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic technigues. While a
public repository of spectra for this exact compound is not available, its structure allows for
clear prediction of its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to be complex due to the conformational rigidity of the
piperazine ring and the potential for rotamers around the N-Boc amide bonds.

o tert-Butyl Protons: Two large singlets would be expected around & 1.4-1.5 ppm, integrating
to 9 protons each (18H total). The slight difference in their chemical environment may
make these signals distinct or overlapping.
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o Piperazine Ring Protons: A series of complex multiplets would appear between & 2.8-4.5
ppm. The proton at the C2 position (a to the carboxyl group) would likely be the most
downfield of this group.

o Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (6 > 10 ppm),
which is exchangeable with D20.

o BC NMR:

o Carbonyl Carbons: Three distinct signals are expected in the downfield region: two for the
Boc carbamates around & 154-156 ppm and one for the carboxylic acid at d > 170 ppm.

o tert-Butyl Carbons: Two signals for the quaternary carbons (8-86-ppm)and-twe-ferthe
methyl-earbens<0 28 ppm).

o Piperazine Ring Carbons: Four signals for the ring carbons would be expected in the & 40-

60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups:

o O-H Stretch: A very broad band from the carboxylic acid, typically centered around ~3000
cm~L,

e C-H Stretch: Sharp peaks just below 3000 cm~1 from the alkyl groups.

e C=0 Stretch: This is the most prominent feature. A strong, sharp absorption band for the Boc
carbonyls is expected around 1690-1710 cm~1. The carboxylic acid carbonyl will likely
appear in a similar region, often broadened and overlapping.

Mass Spectrometry (MS)

Using electrospray ionization (ESI), the molecule is expected to be observed in negative ion

mode.

¢ [M-H]~: The deprotonated molecule would have an m/z of 329.17.
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o Fragmentation: A characteristic loss of one Boc group (100 Da) or isobutylene (56 Da) from
the parent ion is a common fragmentation pathway for N-Boc protected compounds.

Experimental Protocols for Property Determination

To ensure batch-to-batch consistency and to generate reliable data for process development,
the following standardized protocols are recommended.

Protocol: Determination of Melting Point by DSC

This method provides a more detailed thermal profile than a simple melting point apparatus.

Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.

 Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Set the temperature
program to ramp from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere (50
mL/min flow rate).

e Analysis: The melting point is determined as the onset temperature of the melting
endotherm. The peak of the endotherm and any subsequent exothermic events (indicating
decomposition) should be recorded.

 Validation: The protocol is self-validating through the use of a calibrated instrument and
certified reference standards (e.g., indium) to confirm temperature accuracy.

Sample Preparation DSC Analysis Data Interpretation

Weigh 2-5 mg Seal in . Run Program Determine Onset T Identify Peak T &
Al Pan Load into DSC (10°C/min to 200°C) Record Thermogram (Melting Point) Decomposition

Click to download full resolution via product page

Caption: Workflow for DSC analysis.

Protocol: Determination of Aqueous Solubility by HPLC
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This shake-flask method coupled with HPLC analysis is a gold standard for determining
solubility.

e Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known
volume of purified water (e.g., 1 mL) in a glass vial.

o Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to
ensure equilibrium is reached.

» Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min) to pellet
the excess solid.

e Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable
mobile phase, and inject it into a calibrated HPLC system with a UV detector.

o Calculation: The concentration is determined by comparing the peak area to a standard
curve prepared from known concentrations of the compound dissolved in an organic solvent
(e.g., acetonitrile).

» Validation: The use of a multi-point calibration curve and ensuring the presence of excess
solid at the end of the experiment validates the protocol.

Add Excess Solid > Agitate 24h Centrifuge Analyze Supernatant Calculate Conc.
to Water at 25°C to Pellet Solid by HPLC vs. Standard Curve

Click to download full resolution via product page

Caption: Protocol for solubility determination.

Protocol: Determination of pKa by Potentiometric
Titration
This method directly measures the change in pH as a function of added titrant to determine the

dissociation constant.

o Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 33 mg) in
a mixture of water and a co-solvent like methanol (e.g., 50 mL of 50:50 MeOH:Hz0) to
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ensure solubility.

Instrument Setup: Use an autotitrator equipped with a calibrated pH electrode. The titrant
should be a standardized solution of a strong base (e.g., 0.1 M KOH).

Titration: Titrate the sample solution with the base, recording the pH after each incremental
addition of titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point (where half of the carboxylic acid has been neutralized). This can be
determined from the first derivative of the titration curve.

Validation: The protocol is validated by the prior calibration of the pH meter with standard
buffers and the use of a standardized titrant.

Dissolve Sample in
Aqueous Co-solvent

Titrate with
Standardized KOH
Record pH vs.
Volume of Titrant
Plot Titration Curve
(pH vs. Volume)

Determine pH at
Half-Equivalence Point

pKa Value
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Caption: Workflow for pKa determination.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

» Hazard Identification: The compound is classified as causing skin irritation (H315), serious
eye irritation (H319), and may cause respiratory irritation (H335).[3] Some suppliers also
note it may cause an allergic skin reaction (H317).

o Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses,
and chemical-resistant gloves, should be worn at all times.[2] Work should be conducted in a
well-ventilated fume hood to avoid inhalation of the powder.

» Storage Conditions: The compound is hygroscopic and the Boc groups are sensitive to
strong acids.[2][5] It should be stored in a tightly sealed container in a cool (recommended 2-
8°C), dry place under an inert atmosphere such as nitrogen or argon to ensure long-term
stability.[2]

Conclusion

1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a sophisticated synthetic building
block whose value is deeply rooted in its physicochemical properties. Its defined
stereochemistry, predictable solubility, and the orthogonal nature of its protecting groups
provide chemists with a powerful tool for constructing complex molecular architectures. A
thorough understanding and experimental validation of its melting point, solubility, and acidity
are not merely academic exercises; they are prerequisites for developing robust, scalable, and
reproducible synthetic processes in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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